Ammonium 3-hydroxy-5-methylbenzenesulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

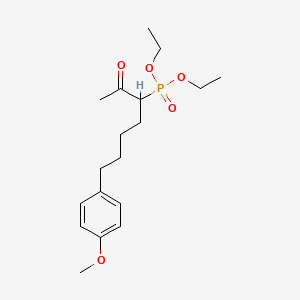

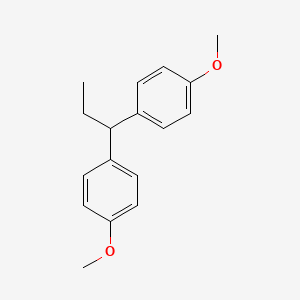

3-ヒドロキシ-5-メチルベンゼンスルホン酸アンモニウムは、化学式C7H11NO4Sを持つ有機化合物です。ベンゼンスルホン酸の誘導体であり、ベンゼン環は3位にヒドロキシル基、5位にメチル基で置換されています。この化合物は、科学研究や産業における様々な用途で知られています。

準備方法

合成経路と反応条件

3-ヒドロキシ-5-メチルベンゼンスルホン酸アンモニウムの合成は、通常、3-ヒドロキシ-5-メチルベンゼンのスルホン化を伴います。このプロセスは、トルエンのニトロ化によって3-ニトロトルエンを生成し、続いて還元して3-アミノトルエンを得ることから始まります。この中間体は、硫酸を使用してスルホン化されて、3-アミノ-5-メチルベンゼンスルホン酸が生成されます。最後に、ジアゾ化反応によってアミノ基をヒドロキシル基で置換し、続いて加水分解して3-ヒドロキシ-5-メチルベンゼンスルホン酸を生成します。アンモニウム塩は、酸を水酸化アンモニウムで中和することで形成されます。

工業生産方法

3-ヒドロキシ-5-メチルベンゼンスルホン酸アンモニウムの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率的な生産を確実にするために、大型反応器と連続フローシステムの使用が含まれます。温度、圧力、試薬濃度などの反応条件は、収率と純度を最大限に高めるように最適化されます。

化学反応解析

反応の種類

3-ヒドロキシ-5-メチルベンゼンスルホン酸アンモニウムは、次のような様々な化学反応を起こします。

酸化: ヒドロキシル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボニル基に酸化することができます。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、対応するアミンに還元することができます。

置換: スルホン酸基は、求核置換反応によって他の官能基で置換することができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 求核置換反応のための水酸化ナトリウムなどの強塩基。

生成される主要な生成物

酸化: 3-ヒドロキシ-5-メチルベンズアルデヒド。

還元: 3-アミノ-5-メチルベンゼンスルホン酸。

置換: 使用される求核試薬に応じて、様々な置換ベンゼンスルホン酸。

化学反応の分析

Types of Reactions

Ammonium 3-hydroxy-5-methylbenzenesulphonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: 3-hydroxy-5-methylbenzaldehyde.

Reduction: 3-amino-5-methylbenzenesulfonic acid.

Substitution: Various substituted benzenesulfonates depending on the nucleophile used.

科学的研究の応用

3-ヒドロキシ-5-メチルベンゼンスルホン酸アンモニウムは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および他の化合物の合成のための前駆体として使用されます。

生物学: 生化学アッセイで使用され、分析化学の標準として使用されます。

医学: 潜在的な治療効果の可能性について調査されており、医薬品製剤の成分として使用されます。

工業: 染料、顔料、その他の工業用化学品の製造に使用されます。

作用機序

3-ヒドロキシ-5-メチルベンゼンスルホン酸アンモニウムの作用機序は、特定の分子標的との相互作用を伴います。ヒドロキシル基は、生体分子と水素結合を形成することができ、スルホン酸基は正電荷を持つ部位と相互作用することができます。これらの相互作用は、様々な生化学的経路に影響を与え、この化合物の観測された効果につながります。

類似の化合物との比較

3-ヒドロキシ-5-メチルベンゼンスルホン酸アンモニウムは、次のような他の類似の化合物と比較することができます。

4-ヒドロキシベンゼンスルホン酸アンモニウム: メチル基がないため、化学的性質と反応性が異なります。

3-ヒドロキシベンゼンスルホン酸アンモニウム: 5位にメチル基がないため、立体効果と電子効果が異なります。

5-メチルベンゼンスルホン酸アンモニウム: ヒドロキシル基がないため、水素結合能力が影響を受けます。

3-ヒドロキシ-5-メチルベンゼンスルホン酸アンモニウムの独自性は、その特定の置換パターンにあり、これは異なる化学的および物理的性質を与え、様々な用途に役立ちます。

類似化合物との比較

Ammonium 3-hydroxy-5-methylbenzenesulphonate can be compared with other similar compounds, such as:

Ammonium 4-hydroxybenzenesulphonate: Lacks the methyl group, leading to different chemical properties and reactivity.

Ammonium 3-hydroxybenzenesulphonate: Lacks the methyl group at the 5-position, resulting in different steric and electronic effects.

Ammonium 5-methylbenzenesulphonate: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

特性

CAS番号 |

97404-11-0 |

|---|---|

分子式 |

C7H11NO4S |

分子量 |

205.23 g/mol |

IUPAC名 |

azanium;3-hydroxy-5-methylbenzenesulfonate |

InChI |

InChI=1S/C7H8O4S.H3N/c1-5-2-6(8)4-7(3-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |

InChIキー |

MEEPLHRCZWVNGD-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)[O-])O.[NH4+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)

![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)